molecular formula C6H12ClNO4S B13498808 Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride

Cat. No.: B13498808
M. Wt: 229.68 g/mol
InChI Key: RVQKKKRPVSMVSW-UHFFFAOYSA-N
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Description

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a methanesulfonyl group, and a carboxylate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.

Chemical Reactions Analysis

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride can be compared to other sulfonyl-containing azetidine derivatives, such as:

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO4S

Molecular Weight

229.68 g/mol

IUPAC Name

methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H

InChI Key

RVQKKKRPVSMVSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC1)S(=O)(=O)C.Cl

Origin of Product

United States

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